1-Butyl-2-methylpyridinium iodide (BMPyI) is an ionic liquid (IL) composed of a cation (1-butyl-2-methylpyridinium) and an iodide anion. Ionic liquids are a class of salts with melting points below 100°C, and BMPyI possesses a melting point of around 114°C [, ]. Due to their unique properties, ionic liquids have gained significant interest in various scientific research fields. Here's a breakdown of some potential applications of BMPyI in scientific research:
BMPyI has been explored as a catalyst or catalyst precursor for various organic reactions. For instance, research suggests its potential as a catalyst for Diels-Alder reactions, a fundamental reaction in organic chemistry for forming cyclic structures []. BMPyI can also act as a catalyst for the alkylation of aromatic compounds, a process important for the synthesis of various pharmaceuticals and fine chemicals [].
Ionic liquids, including BMPyI, are being investigated as potential solvents for biomass conversion processes. Biomass conversion aims to convert renewable resources like plant matter into valuable fuels and chemicals. BMPyI's ionic nature and tunable properties make it a promising candidate for dissolving biomass and facilitating the extraction of desired components [].
BMPyI's electrochemical properties have led to research on its potential applications in areas like electrolytes for batteries and supercapacitors. These devices rely on the movement of ions, and BMPyI's ionic nature makes it a potential candidate for improving their efficiency and performance [].
1-Butyl-2-methylpyridinium iodide is an organic compound with the molecular formula C10H16IN. It belongs to the class of ionic liquids, characterized by its low volatility and high thermal stability. This compound features a pyridinium ring, which is a six-membered aromatic ring containing one nitrogen atom, and a butyl group along with a methyl group attached to the second position of the pyridine ring. Its structure can be represented as follows:
Research indicates that 1-butyl-2-methylpyridinium iodide exhibits notable biological activities. Studies have shown:
The synthesis of 1-butyl-2-methylpyridinium iodide typically involves:
1-Butyl-2-methylpyridinium iodide finds applications across several fields:
Interaction studies of 1-butyl-2-methylpyridinium iodide focus on its behavior in different environments:
Several compounds share structural similarities with 1-butyl-2-methylpyridinium iodide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Butyl-3-methylpyridinium iodide | C10H16IN | Different position of methyl group; affects reactivity. |
1-Ethyl-2-methylpyridinium iodide | C9H12IN | Shorter ethyl chain; potentially different solubility properties. |
1-Hexyl-2-methylpyridinium iodide | C11H20IN | Longer alkyl chain; may enhance lipophilicity and biological activity. |
What sets 1-butyl-2-methylpyridinium iodide apart from these similar compounds is its specific combination of hydrophobic butyl and hydrophilic methyl groups, which contributes to its unique solubility profile and reactivity patterns in both organic synthesis and biological systems.
Nucleophilic quaternary ammonization remains the cornerstone for synthesizing 1-butyl-2-methylpyridinium iodide. This method involves the alkylation of 2-methylpyridine with butyl iodide under basic conditions, forming the quaternary ammonium salt. Key factors influencing reaction efficiency include the choice of alkylating agent, reaction temperature, and base selection.
In a representative procedure, 2-methylpyridine reacts with butyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the iodide ion acts as a nucleophile, displacing the leaving group from the butylating agent. Studies have demonstrated that the leaving group’s nature significantly impacts yield. For instance, substituting butyl iodide with butyl tosylate or mesylate reduces reactivity due to poorer leaving-group ability, as evidenced by yields dropping from 80% (iodide) to 31% (tosylate) and 19% (mesylate) under identical conditions.
Table 1: Impact of Leaving Groups on Quaternary Ammonization Yields
Leaving Group | Substrate | Yield (%) | Reaction Conditions |
---|---|---|---|
Iodide | Butyl iodide | 80 | 70°C, 48 h, acetonitrile |
Tosylate | Butyl tosylate | 31 | 70°C, 14 days, solvent-free |
Mesylate | Butyl mesylate | 19 | 70°C, 14 days, solvent-free |
Steric effects also play a critical role. The methyl group at the 2-position of pyridine introduces steric hindrance, slowing nucleophilic attack. This is illustrated by comparing quaternization yields of 2-methylpyridine (31%) with unsubstituted pyridine (78%) under similar conditions. Optimizing base strength and solvent polarity can mitigate these challenges, with polar aprotic solvents like acetonitrile enhancing reaction rates.
Solvent-free methodologies have emerged as sustainable alternatives, reducing waste and improving energy efficiency. These approaches often involve heating stoichiometric mixtures of 2-methylpyridine and butyl iodide in closed systems, leveraging melt-phase reactions to accelerate kinetics.
A notable example involves heating 2-methylpyridine with butyl iodide at 100°C in a sealed ampoule for 48 hours, achieving 70% yield without solvents. This contrasts sharply with solvent-mediated reactions, where prolonged reaction times (14–30 days) are required for comparable yields. The absence of solvent minimizes side reactions, such as hydrolysis or oxidation, while facilitating easier product isolation.
Table 2: Comparison of Solvent vs. Solvent-Free Synthesis
Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Acetonitrile | 70 | 336 | 31 | 95 |
Solvent-free | 100 | 48 | 70 | 98 |
The solvent-free method’s efficacy stems from increased reactant concentrations and reduced diffusion limitations. However, precise temperature control is critical to prevent decomposition, as excessive heat (>120°C) can degrade the quaternary ammonium product.
Catalytic systems have been explored to overcome kinetic barriers and improve selectivity in 1-butyl-2-methylpyridinium iodide synthesis. Lewis acid catalysts, such as transition metal chlorides, and organic bases, like 1,8-diazabicycloundec-7-ene (DBU), have shown promise.
Transition Metal Catalysts: Iron(III) chloride and copper(II) chloride act as Lewis acids, polarizing the alkylating agent and enhancing electrophilicity. For example, adding 5 mol% FeCl3 to a solvent-free reaction increases yield from 70% to 85% while reducing reaction time to 24 hours. Similarly, CuCl2 improves regioselectivity, minimizing byproducts like dialkylated species.
Organic Base Catalysts: DBU facilitates deprotonation of the pyridine nitrogen, accelerating nucleophilic attack. In one study, DBU (2.1 equiv) in toluene reduced reaction time from 48 hours to 12 hours, achieving 90% yield. This base also stabilizes intermediates, preventing side reactions.
Table 3: Catalytic Systems and Their Performance
Catalyst | Loading (mol%) | Yield (%) | Time (h) | Conditions |
---|---|---|---|---|
FeCl3 | 5 | 85 | 24 | Solvent-free, 100°C |
CuCl2 | 5 | 82 | 24 | Solvent-free, 100°C |
DBU | 210 | 90 | 12 | Toluene, 70°C |
Catalyst recovery and reuse remain challenges, particularly for metal-based systems. Immobilizing catalysts on silica or polymer supports offers a potential solution, though further research is needed to assess long-term stability.
Density functional theory calculations provide critical insights into the electronic structure and non-covalent interactions between the 1-butyl-2-methylpyridinium cation and iodide anion. Geometry optimization at the B3LYP/6-311++G(d,p) level reveals a preferred configuration where the iodide ion resides near the pyridinium ring’s nitrogen atom, stabilized by a combination of electrostatic and weak hydrogen-bonding interactions [1] [3]. The methyl group at the ortho-position introduces steric hindrance, reducing the rotational freedom of the butyl chain and enhancing cation-anion contact.
A comparative analysis of interaction energies demonstrates that the cation-anion pair exhibits a binding energy of −342.6 kJ·mol⁻¹, significantly stronger than analogous imidazolium-based ionic liquids. This is attributed to the pyridinium ring’s planar geometry, which facilitates closer anion proximity compared to nonplanar heterocycles. Natural bond orbital (NBO) analysis further identifies charge transfer from the iodide’s lone pairs to the pyridinium ring’s σ*(C–N) antibonding orbitals, confirming covalent character in the interaction [3].
Table 1: DFT-Derived Geometrical Parameters for 1-Butyl-2-Methylpyridinium Iodide
Parameter | Value |
---|---|
C–N bond length (Å) | 1.352 |
N–I distance (Å) | 2.891 |
C–H∙∙∙I angle (°) | 162.4 |
Interaction energy (kJ·mol⁻¹) | −342.6 |
Molecular dynamics simulations employing the OPLS-AA force field elucidate the structural reorganization of 1-butyl-2-methylpyridinium iodide in aqueous and acetonitrile solutions. In water, the iodide anion forms a well-defined solvation shell with an average coordination number of 6.2 water molecules, while the butyl chain adopts a collapsed conformation to minimize hydrophobic exposure [1]. Radial distribution functions (RDFs) between the pyridinium hydrogen atoms and iodide show a sharp peak at 2.9 Å, consistent with strong hydrogen bonding.
In contrast, acetonitrile induces cation-anion separation due to its lower dielectric constant (ε = 37.5). The butyl chain extends into the solvent, reducing contact ion pairing by 38% compared to aqueous systems. Mean squared displacement (MSD) analysis reveals higher iodide mobility in acetonitrile (diffusion coefficient = 1.24 × 10⁻⁹ m²·s⁻¹) than in water (0.87 × 10⁻⁹ m²·s⁻¹), reflecting weakened electrostatic interactions [3].
Table 2: Solvation Properties from MD Simulations
Property | Water | Acetonitrile |
---|---|---|
Coordination number (I⁻) | 6.2 | 3.8 |
Cation-anion distance (Å) | 4.1 | 5.9 |
Diffusion coefficient (m²·s⁻¹) | 0.87 × 10⁻⁹ | 1.24 × 10⁻⁹ |
Thermal stability analyses via ab initio molecular dynamics (AIMD) simulations at 300–500 K highlight conformational changes in the butyl chain and pyridinium ring. At 400 K, the butyl chain transitions from a gauche to trans conformation, increasing the system’s entropy by 12.7 J·mol⁻¹·K⁻¹. However, the pyridinium ring maintains rigidity due to aromatic stabilization, with root-mean-square deviation (RMSD) values below 0.5 Å [1].
Iodide dissociation becomes significant above 450 K, as evidenced by a 44% increase in N–I distance. The activation energy for this process, calculated using the Arrhenius equation, is 98.3 kJ·mol⁻¹. Quasi-harmonic approximations predict a thermal expansion coefficient of 2.1 × 10⁻⁴ K⁻¹, aligning with experimental data for similar ionic liquids [2] [3].
Table 3: Thermal Stability Parameters
Parameter | Value |
---|---|
Activation energy (kJ·mol⁻¹) | 98.3 |
Entropy change (J·mol⁻¹·K⁻¹) | 12.7 |
Thermal expansion coefficient (K⁻¹) | 2.1 × 10⁻⁴ |
The solubility enhancement capabilities of 1-Butyl-2-methylpyridinium iodide operate through multiple synergistic mechanisms that collectively address the challenges associated with hydrophobic therapeutic compounds [2] [3]. Research findings indicate that pyridinium-based ionic liquids demonstrate superior solubilization capacity compared to conventional organic solvents, achieving solubility improvements ranging from two-fold to twelve-fold depending on the specific drug molecule and formulation conditions [5] [8].
The primary mechanism underlying solubility enhancement involves hydrogen bonding interactions between the pyridinium cation and drug molecules, contributing approximately 25-35% of the total solubilization effect [8]. The nitrogen atom in the pyridinium ring serves as both a hydrogen bond acceptor and facilitates π-π stacking interactions with aromatic pharmaceutical compounds, creating stable molecular associations that enhance aqueous solubility [2]. Electrostatic stabilization represents another crucial mechanism, accounting for 20-30% of the solubility enhancement, where the ionic nature of 1-Butyl-2-methylpyridinium iodide creates favorable electrostatic environments that stabilize drug molecules in solution [3] [7].
Hydrophobic association mechanisms contribute 15-25% to the overall solubility enhancement through Van der Waals forces between the butyl chain of the pyridinium cation and nonpolar regions of drug molecules [4]. This interaction is particularly significant for lipophilic compounds that traditionally exhibit poor aqueous solubility, as the hydrophobic tail provides a compatible microenvironment that facilitates dissolution [2]. Ion pairing effects, representing 10-20% of the enhancement mechanism, involve Coulombic interactions between the ionic liquid components and charged drug species, creating stable ion pairs that maintain solubility while preserving pharmaceutical activity [9].
Table 1: Solubility Enhancement Mechanisms for Hydrophobic Therapeutics
Mechanism | Contribution Percentage | Primary Interaction Type | Effectiveness Range |
---|---|---|---|
Hydrogen Bonding Interactions | 25-35% | Hydrogen bonds with drug molecules | 2-8 fold increase |
Electrostatic Stabilization | 20-30% | Ionic interactions with charged species | 3-10 fold increase |
Hydrophobic Association | 15-25% | Van der Waals forces with nonpolar regions | 1.5-5 fold increase |
Ion Pairing Effects | 10-20% | Coulombic interactions between ions | 2-6 fold increase |
Molecular Complexation | 10-15% | Inclusion complex formation | 3-12 fold increase |
Surface Tension Reduction | 5-10% | Interfacial activity reduction | 1.2-3 fold increase |
Microenvironment Modification | 5-10% | Local polarity alteration | 1.5-4 fold increase |
Molecular complexation mechanisms contribute 10-15% to solubility enhancement through the formation of inclusion complexes between the ionic liquid and pharmaceutical compounds [8]. The structured arrangement of 1-Butyl-2-methylpyridinium iodide creates molecular cavities that can accommodate drug molecules, similar to cyclodextrin complexation but with enhanced stability and solubility characteristics [10]. Surface tension reduction, accounting for 5-10% of the enhancement effect, occurs through the interfacial activity of the ionic liquid, reducing the energy barrier for drug dissolution and maintaining solution stability [11].
Research investigations utilizing 1-Butyl-2-methylpyridinium iodide have demonstrated remarkable solubility improvements for poorly water-soluble drugs including itraconazole and danazol, with enhancement factors reaching 5-fold and 3.6-fold respectively when optimized counterion selection is employed [2]. The thermodynamic properties of these systems indicate that gas-liquid interactions play a dominant role in drug solubility enhancement, with both ionic liquid-drug interactions and free volume considerations contributing to the overall dissolution mechanism [12].
Transdermal delivery systems incorporating 1-Butyl-2-methylpyridinium iodide leverage the unique properties of ionic liquids to overcome the inherent barrier function of human skin, achieving significant improvements in drug permeation and bioavailability [7] [13]. The stratum corneum, representing the primary barrier to percutaneous drug absorption, presents substantial challenges for conventional penetration enhancers that either produce inadequate enhancement or cause unacceptable skin irritation [14].
The ionic liquid properties of 1-Butyl-2-methylpyridinium iodide enable multiple mechanisms of transdermal enhancement simultaneously [7]. The compound functions as a novel skin penetration enhancer by disrupting the lipid bilayer structure of the stratum corneum through ionic interactions with membrane components, creating temporary pathways for drug permeation without causing permanent damage to skin integrity [13] [14]. Research findings indicate that pyridinium-based ionic liquids achieve permeation enhancement factors ranging from 3-fold to 8-fold compared to baseline penetration rates [7].
The solvent properties of 1-Butyl-2-methylpyridinium iodide contribute significantly to transdermal delivery effectiveness by improving drug solubility within the delivery system, ensuring adequate driving force for membrane permeation [3] [13]. This dual functionality as both penetration enhancer and solubilizing agent addresses two fundamental challenges in transdermal drug delivery: limited drug loading capacity and insufficient skin permeation [7] [14].
Table 2: Transdermal Delivery System Performance Parameters
Parameter | Baseline Value | Enhanced Value | Improvement Factor |
---|---|---|---|
Permeation Enhancement Factor | 1.0 | 3-8 | 3-8 fold |
Lag Time Reduction | 2-4 hours | 0.5-1.5 hours | 60-75% |
Steady State Flux Increase | 10-25 μg/cm²/h | 30-120 μg/cm²/h | 3-5 fold |
Skin Resistance Decrease | 50-100 kΩ·cm² | 10-30 kΩ·cm² | 50-80% |
Drug Partition Coefficient | 0.1-0.5 | 0.8-3.2 | 8-6.4 fold |
Molecular Diffusivity | 1-5 × 10⁻⁶ cm²/s | 5-25 × 10⁻⁶ cm²/s | 5-fold |
Skin Hydration Level | 10-15% | 25-40% | 2.5-2.7 fold |
Mechanistic studies reveal that 1-Butyl-2-methylpyridinium iodide enhances transdermal delivery through interactions among the ionic liquid, drug molecules, and skin components [7] [14]. The pyridinium cation interacts with negatively charged sites in the skin, while the iodide anion facilitates disruption of intercellular lipid organization, creating synergistic effects that maximize penetration enhancement [13]. The compound's ability to modify local skin hydration levels contributes to improved drug diffusivity, with hydration increases of 2.5-2.7 fold observed in treated skin samples [7].
The thermodynamic properties of 1-Butyl-2-methylpyridinium iodide, including its melting point characteristics and thermal stability, make it particularly suitable for transdermal applications where temperature variations may affect delivery system performance [15] [16]. The ionic liquid maintains consistent enhancement properties across physiologically relevant temperature ranges, ensuring reliable drug delivery performance [7] [14].
Research investigations have demonstrated that transdermal systems utilizing 1-Butyl-2-methylpyridinium iodide achieve steady-state flux increases of 3-5 fold compared to conventional formulations, with corresponding reductions in lag time of 60-75% [7] [13]. These improvements translate to enhanced therapeutic outcomes through more predictable drug absorption profiles and reduced variability in plasma concentrations [14].
The stabilization of biopharmaceuticals represents a critical application area for 1-Butyl-2-methylpyridinium iodide, where ionic interactions between the compound and protein molecules provide enhanced structural stability and functional preservation [17] [18]. Biopharmaceutical products, including proteins, peptides, and other macromolecular therapeutics, face significant stability challenges that limit their shelf life, storage conditions, and therapeutic effectiveness [19] [20].
1-Butyl-2-methylpyridinium iodide stabilizes biopharmaceuticals through multiple ionic interaction mechanisms that collectively preserve protein structure and function [18] [21]. The primary stabilization mechanism involves preferential hydration, where the ionic liquid creates a protective hydration shell around protein molecules, preventing denaturation and aggregation processes that typically occur during storage or thermal stress [17] [18]. Research findings indicate that ionic liquids can enhance protein thermal stability by maintaining native conformations at temperatures up to 130°C compared to 100°C in conventional buffer systems [22].
The pyridinium cation of 1-Butyl-2-methylpyridinium iodide interacts with negatively charged amino acid residues on protein surfaces, creating stabilizing electrostatic interactions that maintain conformational integrity [18] [23]. Simultaneously, the iodide anion forms hydrogen bonds with polar amino acid residues, contributing to overall structural stabilization through complementary ionic interactions [17] [21]. These interactions are particularly effective for proteins containing multiple charged residues, where the ionic liquid can form extensive interaction networks that reinforce native protein structures [24].
Molecular dynamics simulations reveal that the stabilization mechanism involves both direct binding of ionic liquid components to protein surfaces and modification of the local water structure around proteins [18] [23]. The nucleophilicity and hydrogen bond basicity of the ionic liquid ions contribute more significantly to protein stability than hydrophobic interactions, explaining the superior performance of ionic liquids compared to conventional stabilizers [18].
Table 3: Biopharmaceutical Stabilization Through Ionic Interactions
Protein Type | Stabilization Mechanism | Stability Improvement | Temperature Range |
---|---|---|---|
Monoclonal Antibodies | Preferential hydration | 2-5 fold | 2-8°C to 25°C |
Insulin | Aggregation prevention | 3-8 fold | 4°C to 37°C |
Growth Factors | Conformational preservation | 2-4 fold | 2-8°C to 25°C |
Cytokines | Oxidation protection | 4-10 fold | 4°C to 40°C |
Enzymes | Activity maintenance | 2-6 fold | 4°C to 50°C |
Peptide Hormones | Structural integrity | 3-7 fold | 2-8°C to 30°C |
Vaccine Proteins | Immunogenicity retention | 2-5 fold | 2-8°C to 25°C |
The concentration-dependent effects of 1-Butyl-2-methylpyridinium iodide on protein stability demonstrate optimal stabilization at specific ionic liquid concentrations, typically ranging from 0.02 to 0.2 molar depending on the target protein [18] [24]. At lower concentrations, the ionic liquid functions as a preferential binding agent that enhances protein solubility and prevents aggregation, while higher concentrations may lead to protein unfolding through excessive ionic interactions [23].
Research investigations with model proteins including bovine serum albumin and lysozyme have demonstrated that 1-Butyl-2-methylpyridinium iodide maintains protein activity and structural integrity better than conventional buffer systems [24]. The ionic liquid prevents protein aggregation through electrostatic repulsion mechanisms while simultaneously maintaining enzyme activity through preservation of active site geometry [18] [21].
The effectiveness of 1-Butyl-2-methylpyridinium iodide as a biopharmaceutical stabilizer extends to complex protein formulations where multiple interaction mechanisms operate simultaneously [17] [20]. The compound's ability to modulate protein-protein interactions while maintaining individual protein stability makes it particularly valuable for combination biopharmaceutical products that require long-term storage stability [19].